An In-depth Technical Guide to the Chemical Properties and Reactivity of Cyanoacetic Acid
An In-depth Technical Guide to the Chemical Properties and Reactivity of Cyanoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanoacetic acid (also known as 2-cyanoacetic acid or malonic acid mononitrile) is a versatile organic compound featuring both a nitrile (-C≡N) and a carboxylic acid (-COOH) functional group.[1][2][3] This bifunctionality makes it a highly valuable and reactive building block in organic synthesis. It is a white, hygroscopic solid that serves as a key precursor in the manufacturing of a wide array of commercially significant products, including cyanoacrylate adhesives (superglues), pharmaceuticals, dyes, and other specialty chemicals.[1][3] Its unique electronic structure, particularly the presence of an activated methylene group, dictates its characteristic reactivity and utility in forming new carbon-carbon bonds. This guide provides a comprehensive overview of its chemical properties, reactivity, and key experimental applications.
Chemical and Physical Properties
The physical and chemical properties of cyanoacetic acid are summarized in the table below. It is a colorless to pale yellow solid that is highly soluble in water, alcohol, and ether.[2][4] Notably, it is approximately 1000 times more acidic than acetic acid, with a pKa of about 2.5, a consequence of the electron-withdrawing nature of the adjacent cyano group which stabilizes the carboxylate anion.[1]
| Property | Value |
| Molecular Formula | C₃H₃NO₂ |
| Molar Mass | 85.06 g/mol [1] |
| Appearance | White to off-white hygroscopic crystals[1][4] |
| Melting Point | 66–72 °C[5] |
| Boiling Point | 108 °C at 15 mmHg[1] |
| Density | 1.287 g/cm³[1] |
| Solubility in Water | 1000 g/L at 20 °C[1][6] |
| Acidity (pKa) | 2.5[1] |
| Vapor Pressure | 0.1 mmHg at 100 °C[7] |
| Flash Point | 107 °C (225 °F)[1] |
| CAS Number | 372-09-8[2][5] |
Synthesis of Cyanoacetic Acid
Cyanoacetic acid is commercially prepared through the Kolbe nitrile synthesis, which involves the treatment of chloroacetate salts with sodium cyanide, followed by acidification to yield the final product.[1] An alternative method involves the electrosynthesis from the cathodic reduction of carbon dioxide and the anodic oxidation of acetonitrile.[1][8]
Key Reactions and Reactivity
The reactivity of cyanoacetic acid is dominated by its three key features: the acidic carboxylic acid group, the electrophilic nitrile group, and the highly acidic protons on the α-carbon (the active methylene group).
Decarboxylation
Upon heating to temperatures around 160 °C, cyanoacetic acid readily undergoes decarboxylation to produce acetonitrile and carbon dioxide.[1][4] This reaction is a common characteristic of β-keto acids and related compounds where the carboxyl group is beta to another electron-withdrawing group.
Knoevenagel Condensation
The Knoevenagel condensation is one of the most important reactions involving cyanoacetic acid and its esters.[9] It involves the reaction of an active methylene compound with an aldehyde or ketone in the presence of a weak base (like piperidine or an amine salt) as a catalyst.[9][10] The reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product.[9] This reaction is fundamental in the synthesis of cyanoacrylates and is a cornerstone for producing various pharmaceuticals and polymers.
Esterification
Cyanoacetic acid can be esterified with various alcohols in the presence of a strong acid catalyst, such as sulfuric acid, to produce the corresponding cyanoacetate esters.[11] Ethyl cyanoacetate, for instance, is a critical intermediate in the production of ethyl cyanoacrylate, the primary component of superglue.[1][11]
Halodecarboxylation
Cyanoacetic acid can undergo halodecarboxylation when treated with reagents like N-bromosuccinimide, resulting in the formation of dihaloacetonitriles.[12]
Applications in Synthesis
Cyanoacetic acid is a foundational building block for a multitude of complex molecules and heterocycles.[2][5] It is a precursor in the industrial synthesis of:
-
Pharmaceuticals : Including allopurinol (for gout), theophylline, caffeine, sulfadimethoxine, and amiloride.[1][13]
-
Agrochemicals : Serves as an intermediate in the manufacture of certain herbicides and insecticides.[5]
Experimental Protocols
Example Protocol: Synthesis of Ethyl 2-cyano-3-(4-chlorophenyl)acrylate (Knoevenagel Condensation)
The following is a representative protocol for a Knoevenagel condensation, a core reaction for this compound.
Materials:
-
4-Chlorobenzaldehyde
-
Ethyl cyanoacetate
-
Diisopropylethylammonium acetate (DIPEAc) or Piperidine (as catalyst)
-
Ethanol or other suitable solvent
Procedure:
-
To a round-bottom flask, add 4-chlorobenzaldehyde (10 mmol) and ethyl cyanoacetate (12 mmol) in a suitable solvent like ethanol.[15]
-
Add a catalytic amount of a weak base, such as piperidine or DIPEAc.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a specified time (typically ranging from minutes to several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[10][15]
-
Upon completion, cool the reaction mixture. The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield the pure ethyl 2-cyano-3-(4-chlorophenyl)acrylate.
Safety and Handling
Cyanoacetic acid is a corrosive and toxic compound.[1] It can cause severe skin burns and eye damage.[16] It is also harmful if swallowed or inhaled.[16] When handling, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. All work should be conducted in a well-ventilated fume hood. Contact with strong acids can liberate toxic hydrogen cyanide gas.[16][17] It is incompatible with strong bases, oxidizing agents, and reducing agents.[16]
Conclusion
Cyanoacetic acid's unique bifunctional nature, combining a carboxylic acid and a nitrile group, renders it an exceptionally reactive and versatile reagent in organic chemistry. Its ability to readily participate in condensation, esterification, and decarboxylation reactions has established it as an indispensable building block in the pharmaceutical, adhesive, and fine chemical industries. A thorough understanding of its properties and reactivity is crucial for any scientist or researcher aiming to leverage its synthetic potential.
References
- 1. Cyanoacetic acid - Wikipedia [en.wikipedia.org]
- 2. CAS 372-09-8: Cyanoacetic acid | CymitQuimica [cymitquimica.com]
- 3. Cyanoacetic acid | 372-09-8 [chemicalbook.com]
- 4. Cyanoacetic acid | C3H3NO2 | CID 9740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Cyano acetic acid [kmchem.com]
- 7. 氰乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The application of Cyanoacetic acid in synthesis_Chemicalbook [chemicalbook.com]
- 14. tnjchem.com [tnjchem.com]
- 15. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. CYANOACETIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
